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Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization

of the isotopically labeled compound Acipimox-13C2,15N2. Acipimox, a nicotinic acid

derivative, is a lipid-lowering agent that has been utilized in the management of dyslipidemia.

The stable isotope-labeled version, Acipimox-13C2,15N2, serves as an invaluable internal

standard for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic

research. This document details a plausible synthetic route for the introduction of 13C and 15N

isotopes into the Acipimox structure and outlines the analytical techniques employed for its

structural confirmation and purity assessment. All quantitative data are summarized in

structured tables, and key experimental workflows are visualized using Graphviz diagrams to

facilitate a clear understanding of the processes.

Introduction
Acipimox, chemically known as 5-methylpyrazine-2-carboxylic acid 4-oxide, is a drug used to

treat hyperlipidemia.[1] It functions by inhibiting lipolysis in adipose tissue, which reduces the

production of free fatty acids and subsequently lowers the synthesis of very-low-density

lipoprotein (VLDL) and triglycerides in the liver.[1][2] Stable isotope-labeled compounds are

essential tools in drug development, offering a high degree of accuracy for quantitative analysis

in complex biological matrices.[3] Acipimox-13C2,15N2, with a molecular formula of

C4(13C)2H6(15N)2O3 and a molecular weight of 158.10, is designed for use as an internal
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standard in mass spectrometry-based assays.[4] Its physical and chemical properties are

nearly identical to the unlabeled drug, ensuring similar behavior during sample preparation and

chromatographic analysis, while its distinct mass allows for precise quantification.[3]

Synthesis of Acipimox-13C2,15N2
The synthesis of Acipimox-13C2,15N2 requires the strategic introduction of the stable

isotopes into the pyrazine ring structure. A plausible synthetic approach would involve starting

with isotopically labeled precursors. One common route for Acipimox synthesis begins with 2,5-

dimethylpyrazine.[5] To synthesize the labeled version, one could start with 2,5-

dimethylpyrazine labeled with 15N at both nitrogen positions and with 13C at the C2 and C5

positions of the pyrazine ring.

Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process involving oxidation and functional

group manipulation.

2,5-Dimethylpyrazine-13C2,15N2 2,5-Dimethylpyrazine-1-oxide-13C2,15N2 Oxidation (e.g., H2O2) 2-Acetoxymethyl-5-methylpyrazine-13C2,15N2 Acetylation (Acetic Anhydride) 2-Hydroxymethyl-5-methylpyrazine-13C2,15N2 Hydrolysis (e.g., NaOH) Acipimox-13C2,15N2
(5-Methylpyrazine-2-carboxylic acid 4-oxide-13C2,15N2)

 Oxidation (e.g., KMnO4) 

Click to download full resolution via product page

Caption: Proposed synthesis pathway for Acipimox-13C2,15N2.

Experimental Protocol: Synthesis
The following is a representative experimental protocol for the synthesis of Acipimox-
13C2,15N2.

Step 1: Oxidation of 2,5-Dimethylpyrazine-13C2,15N2

Dissolve 2,5-dimethylpyrazine-13C2,15N2 in a suitable solvent such as acetic acid.

Add an oxidizing agent, for example, hydrogen peroxide (30% solution), dropwise while

maintaining the temperature below 40°C.

Stir the reaction mixture at room temperature for 24-48 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, neutralize the reaction mixture and extract the product, 2,5-

dimethylpyrazine-1-oxide-13C2,15N2, with an appropriate organic solvent.

Purify the product by column chromatography.

Step 2: Acetylation

Treat the 2,5-dimethylpyrazine-1-oxide-13C2,15N2 with acetic anhydride.

Heat the mixture under reflux for several hours.

After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium

carbonate).

Extract the product, 2-acetoxymethyl-5-methylpyrazine-13C2,15N2, and purify.

Step 3: Hydrolysis

Subject the 2-acetoxymethyl-5-methylpyrazine-13C2,15N2 to alkaline hydrolysis using a

solution of sodium hydroxide.

Stir the mixture at room temperature until the reaction is complete.

Neutralize the solution and extract the resulting 2-hydroxymethyl-5-methylpyrazine-

13C2,15N2.

Step 4: Final Oxidation

Oxidize the 2-hydroxymethyl-5-methylpyrazine-13C2,15N2 to the corresponding carboxylic

acid. A strong oxidizing agent like potassium permanganate (KMnO4) can be used.

Carefully control the reaction conditions to avoid over-oxidation.

Acidify the reaction mixture to precipitate the final product, Acipimox-13C2,15N2.
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Filter, wash, and dry the product. Recrystallization from a suitable solvent can be performed

for further purification.

Characterization of Acipimox-13C2,15N2
The characterization of Acipimox-13C2,15N2 is crucial to confirm its identity, purity, and

isotopic enrichment. A combination of spectroscopic and chromatographic techniques is

employed.

Characterization Workflow
The general workflow for the characterization of the synthesized compound is outlined below.

Synthesis & Purification

Characterization

Final Product

Synthesized Acipimox-13C2,15N2

Mass Spectrometry (MS)
- Confirm Molecular Weight

- Determine Isotopic Enrichment

Nuclear Magnetic Resonance (NMR)
- 1H and 13C NMR for Structural Elucidation

High-Performance Liquid Chromatography (HPLC)
- Assess Chemical Purity

Characterized Acipimox-13C2,15N2
with Certificate of Analysis
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Caption: General workflow for the characterization of Acipimox-13C2,15N2.

Analytical Techniques and Expected Results
3.2.1. Mass Spectrometry (MS)
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Mass spectrometry is used to confirm the molecular weight of Acipimox-13C2,15N2 and to

determine the degree of isotopic labeling.

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

Expected Results: The mass spectrum should show a prominent ion corresponding to the

protonated molecule [M+H]+ at m/z 159.10, confirming the incorporation of two 13C and two

15N atoms. The isotopic distribution pattern will provide information on the isotopic purity.

Parameter Expected Value

Molecular Formula C4(13C)2H6(15N)2O3

Monoisotopic Mass 158.04 g/mol

[M+H]+ (m/z) 159.10

Isotopic Purity >98%

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Both 1H and 13C NMR spectra

are acquired.

1H NMR: The proton NMR spectrum will be similar to that of unlabeled Acipimox, showing

signals for the methyl and pyrazine ring protons. The coupling patterns might be slightly

altered due to the presence of 13C and 15N.

13C NMR: The carbon-13 NMR spectrum will show signals for the carbon atoms in the

molecule. The signals for the labeled carbons will exhibit splitting due to 13C-15N coupling,

providing definitive evidence of labeling at specific positions.

Nucleus
Expected Chemical Shifts
(ppm)

Multiplicity

1H ~2.5 (CH3), ~8.5 (pyrazine-H) Singlet, Singlet

13C
~20 (CH3), ~140-160

(pyrazine-C), ~165 (COOH)
Varies due to labeling
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3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized Acipimox-13C2,15N2.

Technique: Reversed-phase HPLC with UV detection.

Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is

typically used.

Column: A C18 column is commonly employed.

Detection: UV detection at the λmax of Acipimox (around 275 nm).[6]

Expected Results: A single major peak should be observed, indicating high chemical purity.

The retention time should be consistent with that of an unlabeled Acipimox standard.

Parameter Specification

Purity (by HPLC) ≥98%

Retention Time Consistent with reference standard

Conclusion
The synthesis and rigorous characterization of Acipimox-13C2,15N2 are critical for its

intended use as a reliable internal standard in bioanalytical methods. The proposed synthetic

route provides a framework for the efficient incorporation of stable isotopes. The analytical

workflow, employing a combination of mass spectrometry, NMR spectroscopy, and HPLC,

ensures the structural integrity and purity of the final product. This technical guide serves as a

valuable resource for researchers and scientists involved in drug metabolism and

pharmacokinetic studies of Acipimox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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